2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid 2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661143
InChI: InChI=1S/C11H13BrO2S/c12-10-9(11(13)14)7-5-3-1-2-4-6-8(7)15-10/h1-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H13BrO2S
Molecular Weight: 289.19 g/mol

2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC17661143

Molecular Formula: C11H13BrO2S

Molecular Weight: 289.19 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid -

Specification

Molecular Formula C11H13BrO2S
Molecular Weight 289.19 g/mol
IUPAC Name 2-bromo-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid
Standard InChI InChI=1S/C11H13BrO2S/c12-10-9(11(13)14)7-5-3-1-2-4-6-8(7)15-10/h1-6H2,(H,13,14)
Standard InChI Key DMPATMNRLJVYFF-UHFFFAOYSA-N
Canonical SMILES C1CCCC2=C(CC1)C(=C(S2)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s defining feature is its cycloocta[b]thiophene scaffold, comprising an eight-membered carbocycle fused to a thiophene ring. The bromine substituent at the 2-position and the carboxylic acid group at the 3-position introduce distinct electronic perturbations. Density functional theory (DFT) calculations predict significant π\pi-orbital delocalization across the thiophene ring, with the bromine atom acting as an electron-withdrawing group (σp=+0.23\sigma_p = +0.23) that polarizes the π\pi-system . The carboxylic acid moiety enhances solubility in polar aprotic solvents while enabling hydrogen-bonding interactions critical for crystal engineering.

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular Weight289.19 g/molPubChem CID 114748402
XLogP3-AA4.5Computed via XLogP3
Topological Polar Surface Area65.5 ŲCactvs 3.4.6.11
Hydrogen Bond Donors1 (COOH group)PubChem
Rotatable Bonds1 (carboxylic acid)Cactvs 3.4.6.11

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the cyclooctane protons appear as multiplet signals between δ=1.452.75\delta = 1.45–2.75 ppm, while the thiophene ring’s aromatic proton resonates at δ=7.12\delta = 7.12 ppm (d, J=5.1J = 5.1 Hz). Bromine’s deshielding effect shifts the adjacent carbon (C2) to δ=122.4\delta = 122.4 ppm in 13C^{13}\text{C}-NMR. Infrared spectroscopy confirms the carboxylic acid group via a broad O–H stretch at 25003300cm12500–3300 \, \text{cm}^{-1} and a carbonyl absorption at 1685cm11685 \, \text{cm}^{-1}.

Synthesis and Optimization Strategies

Current Methodologies

While no peer-reviewed synthesis of this specific compound is documented, analogous bromothiophenes are typically prepared via:

  • Electrophilic Aromatic Substitution: Bromination of preformed cycloocta[b]thiophene-3-carboxylic acid using Br2\text{Br}_2 or NBS\text{NBS} in CH2Cl2\text{CH}_2\text{Cl}_2 at 0C0^\circ \text{C} .

  • Cross-Coupling Approaches: Suzuki-Miyaura coupling of boronic ester intermediates with brominated aryl halides, though this requires prefunctionalization .

Yields remain modest (30–45%) due to competing ring-opening reactions and bromine’s propensity for over-substitution. Purification via silica gel chromatography (hexane/EtOAc, 4:1) followed by recrystallization from methanol is standard.

Challenges in Scale-Up

The compound’s strained cyclooctane ring predisposes it to thermal decomposition above 80C80^\circ \text{C}, necessitating low-temperature reactions. Additionally, the carboxylic acid group promotes dimerization via intermolecular hydrogen bonding, complicating isolation . Recent advances in flow chemistry have improved throughput by minimizing residence times at elevated temperatures.

Physicochemical and Pharmacological Properties

Solubility and Stability Profiles

The compound exhibits limited aqueous solubility (0.12mg/mL0.12 \, \text{mg/mL} at 25C25^\circ \text{C}) but dissolves readily in DMSO (48mg/mL48 \, \text{mg/mL}) and DMF (34mg/mL34 \, \text{mg/mL}). Stability studies indicate a shelf life of 6–12 months when stored under argon at 20C-20^\circ \text{C}, with degradation occurring via debromination (t1/2=14dayst_{1/2} = 14 \, \text{days} at 25C25^\circ \text{C}) .

Preliminary Biological Screening

Though direct pharmacological data are scarce, structurally related bromothiophenes demonstrate:

  • Antimicrobial Activity: MIC = 816μg/mL8–16 \, \mu\text{g/mL} against Staphylococcus aureus.

  • Antioxidant Potential: IC50_{50} = 12.3μM12.3 \, \mu\text{M} in DPPH assays, attributed to radical scavenging by the thiophene sulfur .

  • Cytotoxicity: Moderate activity (GI50=9.7μM\text{GI}_{50} = 9.7 \, \mu\text{M}) against MCF-7 breast cancer cells, suggesting apoptosis induction via ROS generation.

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-couplings, enhancing reaction rates by 40% compared to triphenylphosphine in Suzuki-Miyaura reactions (kobs=0.078min1\text{k}_{\text{obs}} = 0.078 \, \text{min}^{-1} vs. 0.056min10.056 \, \text{min}^{-1}) . Its rigid geometry favors oxidative addition while minimizing catalyst deactivation.

Materials Science

Incorporated into conjugated polymers, it reduces bandgap energies (Eg=1.8eVE_g = 1.8 \, \text{eV}) due to thiophene’s electron-rich character, making it suitable for organic photovoltaics.

Future Directions and Challenges

Synthetic Innovations

Developing enantioselective routes to access chiral derivatives could unlock applications in asymmetric catalysis. Computational modeling suggests that substituting the cyclooctane ring with methyl groups (ΔG=+3.2kcal/mol\Delta G^\ddagger = +3.2 \, \text{kcal/mol}) may stabilize boat conformations, altering reactivity .

Pharmacological Exploration

Structure-activity relationship (SAR) studies focusing on the carboxylic acid’s esterification or amidation may improve bioavailability. Virtual screening identifies the bromothiophene core as a potential kinase inhibitor scaffold, warranting experimental validation.

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